2-(3,4-Dichlorophenyl)quinoline-8-carboxamide
Description
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is a synthetic quinoline derivative characterized by a quinoline backbone substituted with a 3,4-dichlorophenyl group at the 2-position and a carboxamide functional group at the 8-position.
Properties
CAS No. |
655222-62-1 |
|---|---|
Molecular Formula |
C16H10Cl2N2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-4-10(8-13(12)18)14-7-5-9-2-1-3-11(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
InChI Key |
VIBUKWPISVBUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide typically involves the condensation of 3,4-dichloroaniline with 8-hydroxyquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
- Quinoline N-oxide derivatives from oxidation.
- Amines from reduction.
- Various substituted quinoline derivatives from substitution reactions .
Scientific Research Applications
2-(3,4-Dichlorophenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide but exhibit critical differences in substitution patterns and functional groups:
Functional Group and Bioactivity Analysis
- Carboxamide vs. Carboxylic Acid: Replacement of the C8 carboxamide with a carboxylic acid (as in 3,7-Dichloroquinoline-8-carboxylic Acid) introduces ionizable groups, which may reduce membrane permeability but improve water solubility .
- Ring Saturation: The tetrahydroquinoline derivative () exhibits a saturated quinoline core, which limits aromatic π-stacking but improves metabolic stability compared to planar quinoline systems .
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